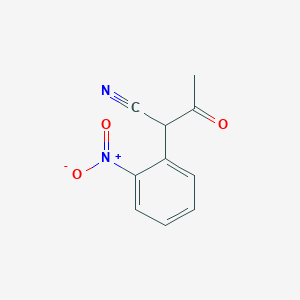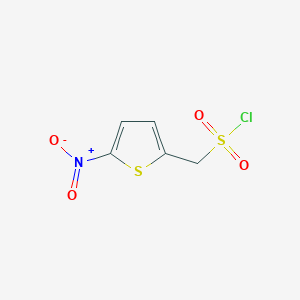![molecular formula C6H12N4O B13221587 [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, providing high yields of the desired triazole product. The reaction conditions generally involve the use of a copper catalyst, such as copper sulfate or copper iodide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, in continuous flow reactors has been reported to be effective for the large-scale synthesis of 1,2,3-triazoles .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
Chemistry: In chemistry, [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its triazole ring is known to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The compound’s ability to form stable complexes with metal ions has been utilized in the design of metal-based drugs .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its functional groups allow for easy modification and incorporation into various industrial applications .
作用機序
The mechanism of action of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
3-Aminopropyltriethoxysilane (APTES): A widely used silane coupling agent with similar functional groups but different applications.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another triazole-based compound used in click chemistry.
Uniqueness: What sets [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol apart is its combination of an amino group and a hydroxyl group on the triazole ring. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
[1-(2-aminopropyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C6H12N4O/c1-5(7)2-10-3-6(4-11)8-9-10/h3,5,11H,2,4,7H2,1H3 |
InChIキー |
DTFFRBKQSSYMKK-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(N=N1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)

![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)


![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)
